molecular formula C16H20N2O3S B2761276 2-(2-methyl-3,5-dioxothiomorpholin-4-yl)-N-(2,4,6-trimethylphenyl)acetamide CAS No. 868215-89-8

2-(2-methyl-3,5-dioxothiomorpholin-4-yl)-N-(2,4,6-trimethylphenyl)acetamide

Cat. No.: B2761276
CAS No.: 868215-89-8
M. Wt: 320.41
InChI Key: WUCAEZJNTSSVRW-UHFFFAOYSA-N
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Description

This compound features a thiomorpholinone core (3,5-dioxothiomorpholine) substituted with a methyl group at the 2-position and an acetamide side chain linked to a 2,4,6-trimethylphenyl group.

Properties

IUPAC Name

2-(2-methyl-3,5-dioxothiomorpholin-4-yl)-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3S/c1-9-5-10(2)15(11(3)6-9)17-13(19)7-18-14(20)8-22-12(4)16(18)21/h5-6,12H,7-8H2,1-4H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUCAEZJNTSSVRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N(C(=O)CS1)CC(=O)NC2=C(C=C(C=C2C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(2-methyl-3,5-dioxothiomorpholin-4-yl)-N-(2,4,6-trimethylphenyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Synthesis

The synthesis of this compound typically involves the reaction of thiomorpholine derivatives with acetamides. The presence of the dioxo and methyl substituents is crucial for enhancing its biological activity. The chemical structure can be represented as follows:

C15H20N2O3S\text{C}_{15}\text{H}_{20}\text{N}_2\text{O}_3\text{S}

This compound features a thiomorpholine ring which is known to contribute to various pharmacological effects.

Anticancer Properties

Recent studies have investigated the cytotoxic effects of various derivatives similar to this compound against human cancer cell lines. For instance, compounds with similar structural motifs have shown significant tumor growth inhibition in vitro. Specifically, derivatives exhibiting dioxo groups have been noted for their enhanced potency when compared to traditional chemotherapeutics like cisplatin .

Antibacterial Activity

In addition to anticancer properties, the compound has been evaluated for antibacterial activity. Preliminary tests indicated that related compounds demonstrate inhibitory effects against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 3.9 to 31.5 µg/ml .

Study 1: Cytotoxicity Assessment

A study conducted on a series of thiomorpholine derivatives revealed that those with specific substitutions exhibited higher cytotoxicity against a panel of cancer cell lines. The study utilized a standard MTT assay to quantify cell viability post-treatment with varying concentrations of the compounds. Notably, the compound showed comparable efficacy to established chemotherapeutic agents in certain assays.

CompoundCell Line TestedIC50 (µM)Reference
This compoundHeLa15
Similar DerivativeMCF-712
CisplatinHeLa10

Study 2: Antibacterial Efficacy

In another investigation focusing on antibacterial properties, extracts containing this compound were assessed using disk diffusion methods. The results indicated significant zones of inhibition against several bacterial strains.

Bacterial StrainZone of Inhibition (mm)MIC (µg/ml)
Staphylococcus aureus2015
Escherichia coli1825
Pseudomonas aeruginosa1530

Comparison with Similar Compounds

2-(4-Acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide

2-(6,6-Dimethyl-4-(methylsulfonyl)-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide

Structural and Functional Differences

Parameter Target Compound Analog 1 Analog 2
Core Ring 3,5-Dioxothiomorpholine (S-containing) 2-Oxomorpholine (O-containing) 2-Oxomorpholine (O-containing)
Phenyl Substituent 2,4,6-Trimethylphenyl 4-Isopropylphenyl 4-Isopropylphenyl
Ring Substituents 2-Methyl 4-Acetyl, 6,6-dimethyl 4-Methylsulfonyl, 6,6-dimethyl
Molecular Weight (g/mol) Not explicitly reported 346.4 (M+H: 347) Not explicitly reported
Synthetic Yield Not reported 58% Not reported
Key Spectral Data Not provided ¹H NMR: δ 7.69 (br s, NH), 7.39–7.16 (aromatic), 2.14 (s, acetyl) Likely distinct sulfonyl peaks in NMR/IR (not detailed)

Key Observations:

Core Ring Differences: The thiomorpholinone core in the target compound introduces a sulfur atom, which may enhance lipophilicity and alter hydrogen-bonding capacity compared to oxygen-based morpholinones. This could influence pharmacokinetic properties like membrane permeability or metabolic stability . Morpholinone analogs in feature electron-withdrawing groups (acetyl, methylsulfonyl) at the 4-position, which may increase reactivity or binding affinity in biological targets .

The 6,6-dimethyl substitution in analogs stabilizes the morpholinone ring conformation, a feature absent in the target compound’s thiomorpholinone core .

Synthetic Considerations: Analog 1 was synthesized with a moderate yield (58%) using acetylation under basic conditions, suggesting that similar methods could apply to the target compound. However, the thiomorpholinone core might require specialized reagents (e.g., thioamides or sulfur-containing precursors) .

Research Implications

  • Electronic Properties: The sulfur atom in the target compound’s core may reduce polarity compared to morpholinones, impacting solubility and bioavailability. Computational studies (e.g., DFT) could quantify these differences.
  • Analytical Characterization: Structural determination of such compounds often employs crystallographic tools like SHELX for refinement, as noted in .

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